molecular formula C16H20N2O3S B2573210 (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one CAS No. 868142-65-8

(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one

Cat. No. B2573210
CAS RN: 868142-65-8
M. Wt: 320.41
InChI Key: YLAWWKNLHSLKCT-GULLIVQYSA-N
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Description

(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one, also known as DMBET, is a thiazolidinone derivative that has been synthesized and studied for its potential therapeutic properties. This compound has garnered attention due to its ability to target specific enzymes and receptors in the body, which makes it a promising candidate for drug development.

Scientific Research Applications

Anticonvulsant Activity

(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is structurally related to thiazolidinone derivatives, which have been studied for their potential anticonvulsant properties. Thiazole-bearing hybrids based on 2-imino-4-thiazolidinone demonstrated significant anticonvulsant activity in models like pentylenetetrazole-induced seizures and maximal electroshock seizure tests (Mishchenko et al., 2020).

Spectroscopic Characterization and Molecular Docking

The compound has been subject to experimental and theoretical spectroscopic studies, including FT-IR, NMR, and density functional theory (DFT) calculations. Hirshfeld surface analysis and molecular docking studies of this compound, particularly focusing on interactions with acetylcholinesterase and butyrylcholinesterase, have been conducted (Djafri et al., 2020).

Synthesis and Structural Analysis

The synthesis and structural confirmation of derivatives of 2,4-thiazolidinedione, which includes compounds structurally similar to (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one, have been documented. These compounds have a broad spectrum of biological activities and their structures have been confirmed by various spectroscopic methods (Popov-Pergal et al., 2010).

Anticancer Activity

Thiazolidinone derivatives, including those structurally related to the compound , have shown promising anticancer activity. For example, some 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-ones have demonstrated the ability to induce apoptosis in cancer cells independently of P-glycoprotein status, suggesting potential for treating P-glycoprotein overexpressing refractory cancers (Wu et al., 2006).

Antimicrobial Activity

Studies on thiazolidinone derivatives have also included an evaluation of their antimicrobial activity. For instance, derivatives of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates showed notable antimicrobial properties, suggesting the potential use of similar compounds in antibacterial applications (Spoorthy et al., 2021).

properties

IUPAC Name

(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-5-17-16-18(6-2)15(19)13(22-16)10-11-8-7-9-12(20-3)14(11)21-4/h7-10H,5-6H2,1-4H3/b13-10-,17-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAWWKNLHSLKCT-PUYCAGIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=C(C(=CC=C2)OC)OC)S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one

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